

Scutellarin-7-diglucosidic Acid: A Technical Overview of a Lesser-Known Flavonoid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Scutellarin-7-diglucosidic acid**

Cat. No.: **B12098297**

[Get Quote](#)

For the attention of researchers, scientists, and professionals in drug development, this document provides a technical guide on the chemical structure and properties of **Scutellarin-7-diglucosidic acid**. Due to a significant lack of specific research on this particular compound, this guide will focus on the closely related and extensively studied compound, Scutellarin (Scutellarein-7-O-glucuronide), to provide a foundational understanding. The structural differences will be clearly delineated.

Introduction

Scutellarin-7-diglucosidic acid is a flavonoid, a class of natural compounds known for their diverse biological activities. It is structurally characterized by a flavone backbone, scutellarein, linked to two glucuronic acid moieties at the 7-position. While isolated from natural sources such as *Perilla ocimoides*, comprehensive studies on its specific biological effects and mechanisms of action are currently limited in publicly available scientific literature.[\[1\]](#)[\[2\]](#)

In contrast, Scutellarin, which possesses a single glucuronic acid at the same position, has been the subject of extensive research. It is a major active component of the traditional Chinese medicine *Erigeron breviscapus* and has demonstrated a wide array of pharmacological effects, including neuroprotective, cardioprotective, anti-inflammatory, and anti-cancer properties. This guide will leverage the wealth of data on Scutellarin to provide a potential framework for understanding the properties of its diglucosidic counterpart.

Chemical Structure and Properties

The core structure of both compounds is the aglycone Scutellarein (4',5,6,7-tetrahydroxyflavone). The key distinction lies in the glycosylation at the 7-hydroxyl group.

- **Scutellarin-7-diglucosidic acid:** Possesses a diglucuronide chain at the 7-position.
- Scutellarin: Possesses a single glucuronic acid at the 7-position.

This difference in glycosylation is expected to influence the molecule's polarity, solubility, bioavailability, and potentially its interaction with biological targets.

Physicochemical Properties of Scutellarin-7-diglucosidic acid

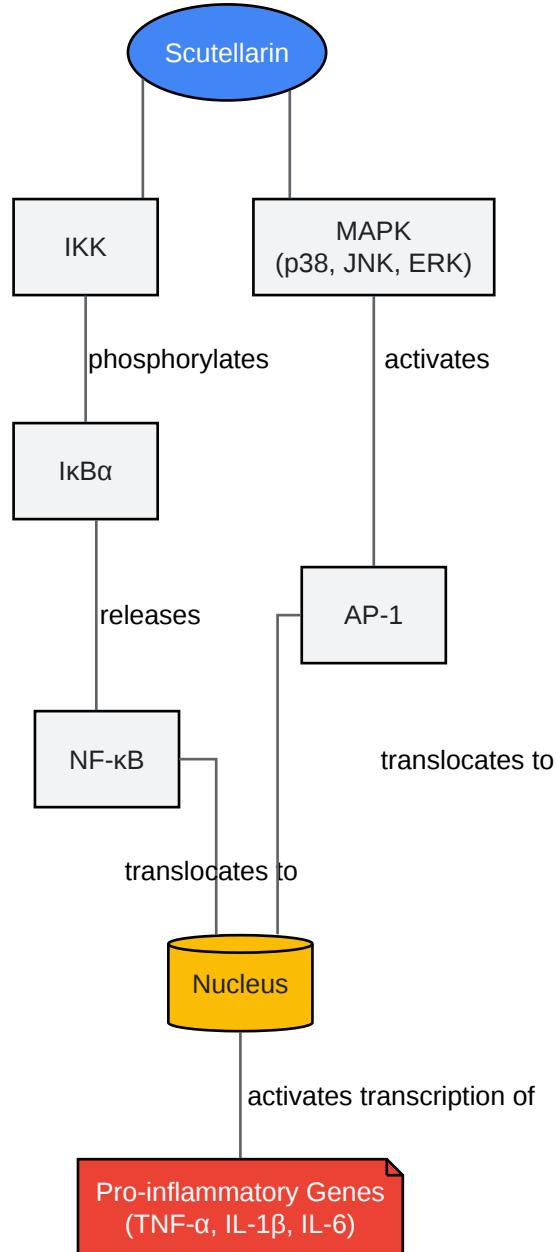
Quantitative data for **Scutellarin-7-diglucosidic acid** is sparse. The following table summarizes the available information.

Property	Value	Source
Molecular Formula	C ₂₇ H ₂₆ O ₁₈	[1] [2]
Molecular Weight	638.48 g/mol	[1] [2]
CAS Number	150641-65-9	[1] [2]
Appearance	Colorless to light yellow liquid	[1] [2]
Solubility	Soluble in water (6 mg/mL with ultrasonic and warming)	[1] [2]
Storage	4°C for short term; -20°C to -80°C in solvent for long term	[1] [2]

Physicochemical Properties of Scutellarin

For comparative purposes, the properties of the more studied Scutellarin are presented below.

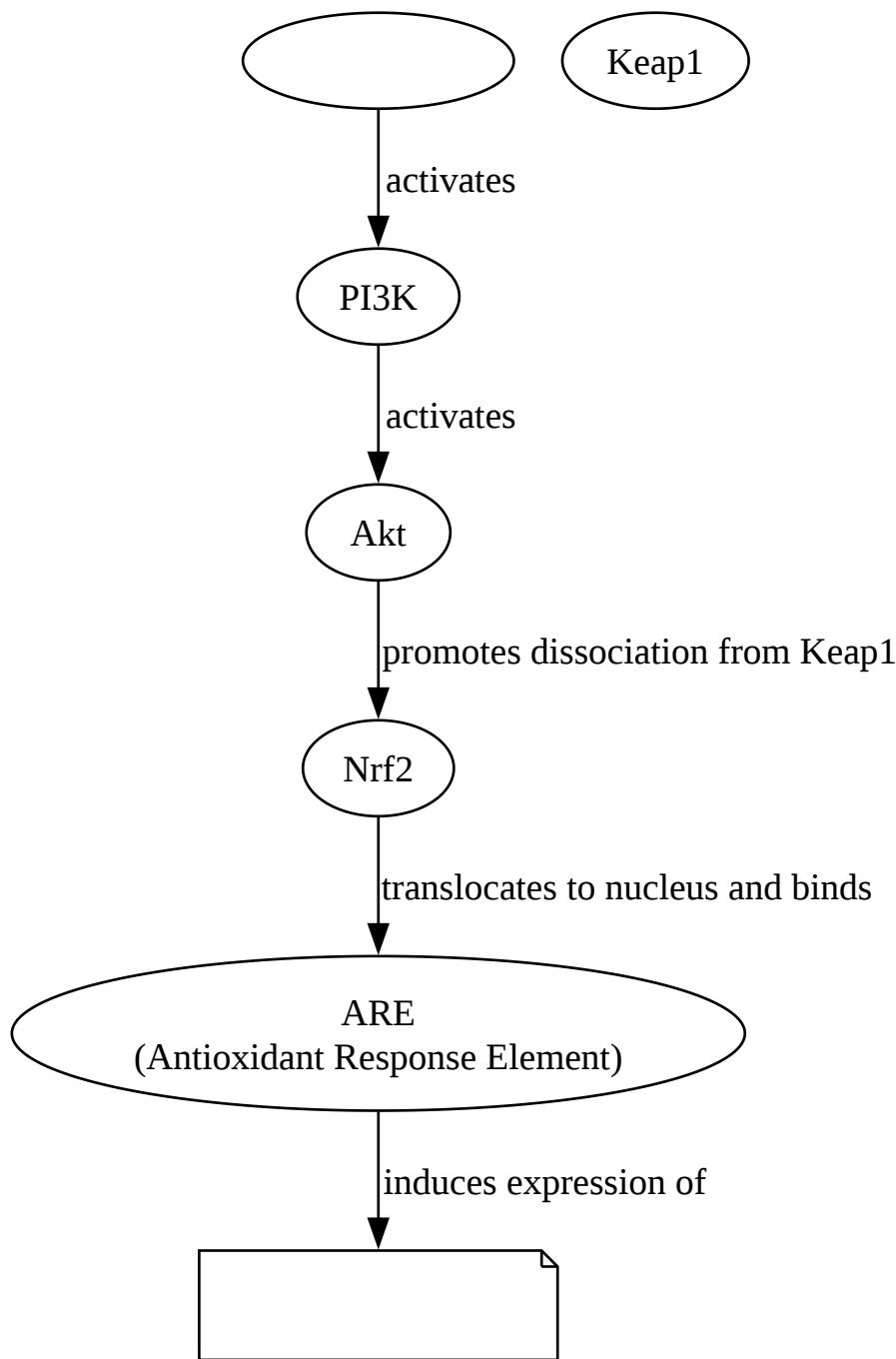
Property	Value	Source
Molecular Formula	$C_{21}H_{18}O_{12}$	[3]
Molecular Weight	462.36 g/mol	
CAS Number	27740-01-8	[3]
Appearance	Crystalline solid	
Solubility	DMF: 20 mg/ml; DMSO: 15 mg/ml; PBS (pH 7.2): 0.2 mg/ml	
λ_{max}	284, 336 nm	


Biological Activities and Signaling Pathways of Scutellarin

The following sections detail the biological activities and associated signaling pathways that have been extensively documented for Scutellarin. It is plausible that **Scutellarin-7-diglucosidic acid** may exhibit similar, albeit quantitatively different, activities.

Anti-inflammatory Effects

Scutellarin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.


Scutellarin's Anti-inflammatory Mechanism

[Click to download full resolution via product page](#)

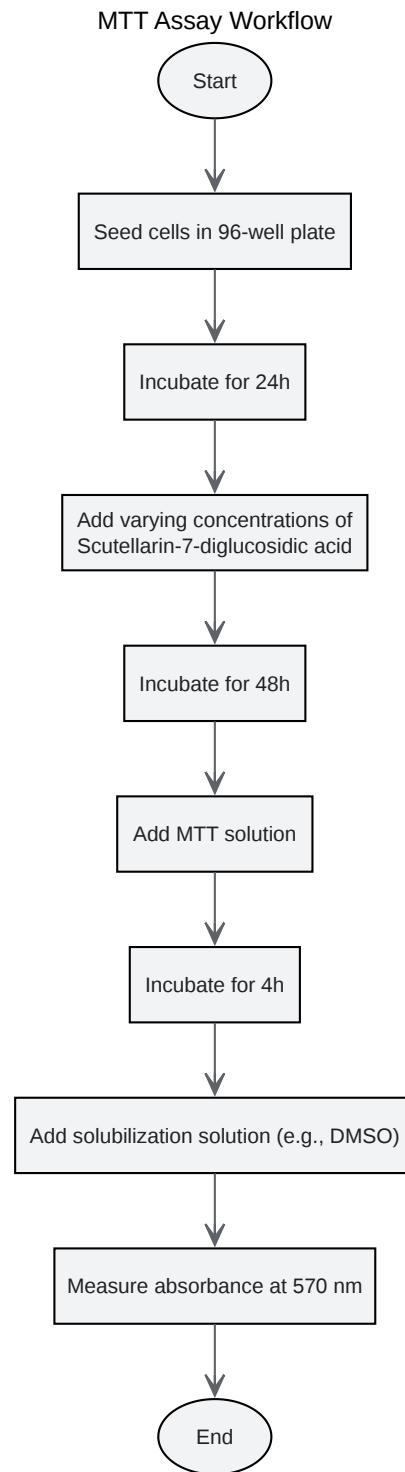
Caption: Scutellarin inhibits inflammatory pathways.

Neuroprotective Effects

Scutellarin has demonstrated significant neuroprotective properties in various models of neurological damage, including cerebral ischemia.

[Click to download full resolution via product page](#)

Caption: Scutellarin's inhibition of the cGAS-STING pathway.


Experimental Protocols

Detailed experimental protocols for **Scutellarin-7-diglucosidic acid** are not readily available. However, based on the studies of Scutellarin, the following are examples of methodologies that would be applicable for investigating its biological activities.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and cytotoxicity.

Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

- Cell Seeding: Plate cells (e.g., H9c2 cardiomyocytes, RAW 264.7 macrophages) in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of **Scutellarin-7-diglucosidic acid** (e.g., 0, 25, 50, 100 μ M) for 48 hours.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Methodology:

- Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA protein assay kit.
- SDS-PAGE: Separate 20-30 μ g of protein per sample on a 10-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-NF- κ B, anti-p-Akt, anti-Nrf2, anti-cGAS) overnight at 4°C.

- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Scutellarin-7-diglucosidic acid is a flavonoid with a chemical structure that suggests potential biological activities similar to the well-studied Scutellarin. However, a significant gap in the scientific literature exists regarding its specific pharmacological properties and mechanisms of action. The information provided in this guide on Scutellarin serves as a valuable starting point for researchers interested in exploring the therapeutic potential of **Scutellarin-7-diglucosidic acid**.

Future research should focus on:

- Isolation and Purification: Developing efficient methods for obtaining pure **Scutellarin-7-diglucosidic acid**.
- Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
- In vitro and in vivo Studies: Systematically evaluating its biological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects, and comparing them to Scutellarin.
- Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by **Scutellarin-7-diglucosidic acid**.

Such studies are crucial to unlock the potential of this lesser-known natural compound for the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Scutellarin | C21H18O12 | CID 185617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Scutellarin-7-diglucosidic Acid: A Technical Overview of a Lesser-Known Flavonoid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12098297#chemical-structure-and-properties-of-scutellarin-7-diglucosidic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com